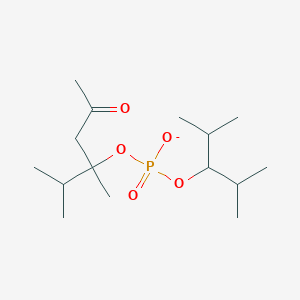
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is a complex organic compound with a unique structure It is characterized by the presence of multiple methyl groups and a phosphate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dimethyl-5-oxohexanoic acid with 2,4-dimethylpentan-3-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phosphate ester group, leading to the formation of different phosphate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various phosphate esters.
Applications De Recherche Scientifique
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphate ester groups into molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate involves its interaction with molecular targets through its phosphate ester group. This group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethyl-5-oxohexan-3-yl phosphate
- 2,4-Dimethylpentan-3-yl phosphate
- 2,3-Dimethyl-5-oxohexanoic acid
Uniqueness
2,3-Dimethyl-5-oxohexan-3-yl 2,4-dimethylpentan-3-yl phosphate is unique due to its specific combination of functional groups and structural features. The presence of multiple methyl groups and a phosphate ester group provides it with distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61010-66-0 |
|---|---|
Formule moléculaire |
C15H30O5P- |
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
(2,3-dimethyl-5-oxohexan-3-yl) 2,4-dimethylpentan-3-yl phosphate |
InChI |
InChI=1S/C15H31O5P/c1-10(2)14(11(3)4)19-21(17,18)20-15(8,12(5)6)9-13(7)16/h10-12,14H,9H2,1-8H3,(H,17,18)/p-1 |
Clé InChI |
CWFREBVLRBOISY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(C(C)C)OP(=O)([O-])OC(C)(CC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)








![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
